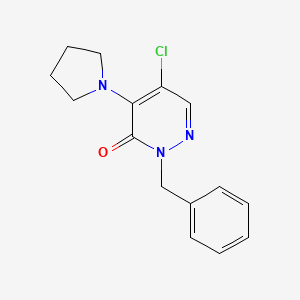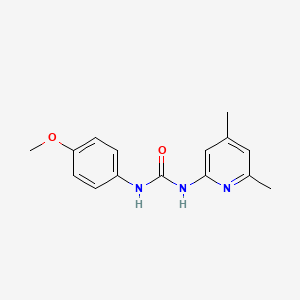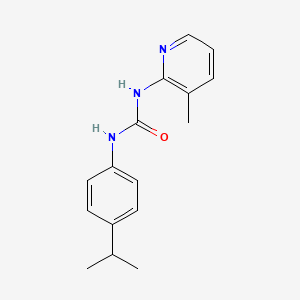
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as IMMU-132, is a novel antibody-drug conjugate that is currently being studied for its potential in cancer treatment. IMMU-132 is a complex molecule composed of an antibody that specifically targets the Trop-2 receptor, which is overexpressed in many types of cancer cells, and a potent chemotherapy drug, SN-38.
Mecanismo De Acción
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea targets the Trop-2 receptor, which is overexpressed in many types of cancer cells, including breast, lung, and ovarian cancer. The antibody binds to the receptor, allowing the drug to be delivered specifically to cancer cells. Once inside the cell, SN-38 is released from the antibody and inhibits DNA synthesis, leading to cell death.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have a favorable safety profile in clinical trials, with manageable side effects. The most common side effects reported include fatigue, nausea, and diarrhea. However, N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea has also been associated with more serious adverse events, such as neutropenia and thrombocytopenia. These side effects are typically managed with dose reductions or supportive care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages for lab experiments, including its high specificity for cancer cells and improved efficacy compared to traditional chemotherapy drugs. However, the complex synthesis process and high cost of the antibody-drug conjugate may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea research. One area of focus is the optimization of the synthesis process to improve the yield and purity of the final product. Another area of interest is the development of combination therapies that incorporate N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea with other cancer treatments. Finally, there is a need for further clinical trials to evaluate the efficacy and safety of N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea in various types of cancer and patient populations.
Conclusion:
In conclusion, N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea is a novel antibody-drug conjugate that has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. The antibody-drug conjugate has high specificity for cancer cells and improved efficacy compared to traditional chemotherapy drugs. Although there are limitations to its use in some research settings, the potential future directions for N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea research suggest that it may have a significant impact on cancer treatment in the future.
Métodos De Síntesis
The synthesis of N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea involves conjugating the monoclonal antibody, hRS7, to SN-38 via a linker molecule. The linker molecule used is a maleimide-based linker that reacts with cysteine residues on the antibody. The resulting conjugate is purified through size-exclusion chromatography to obtain the final product. The synthesis process is complex and requires careful optimization to ensure the purity and stability of the final product.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast, lung, and ovarian cancer. The antibody-drug conjugate has demonstrated high specificity for cancer cells, leading to a lower risk of toxicity to healthy cells. In addition, N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea has shown improved efficacy compared to traditional chemotherapy drugs, with higher response rates and longer progression-free survival in patients.
Propiedades
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11(2)13-6-8-14(9-7-13)18-16(20)19-15-12(3)5-4-10-17-15/h4-11H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNYOAKVTGHBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5310133.png)
![N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5310135.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5310143.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5310146.png)
![1-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5310150.png)
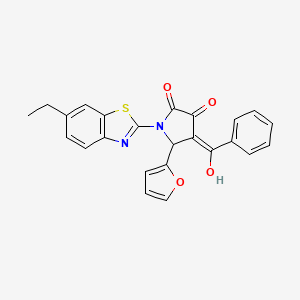
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5310160.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310165.png)
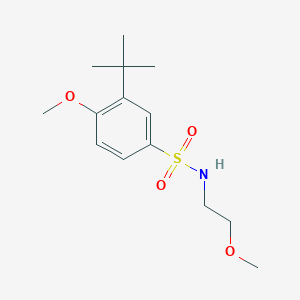
![methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5310178.png)
![(2S*,4S*,5R*)-2-ethyl-5-(4-methoxyphenyl)-1-methyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B5310202.png)
![4-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5310214.png)
